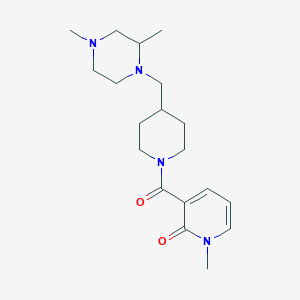
3-(4-((2,4-dimethylpiperazin-1-yl)methyl)piperidine-1-carbonyl)-1-methylpyridin-2(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-((2,4-dimethylpiperazin-1-yl)methyl)piperidine-1-carbonyl)-1-methylpyridin-2(1H)-one is a useful research compound. Its molecular formula is C19H30N4O2 and its molecular weight is 346.475. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 3-(4-((2,4-dimethylpiperazin-1-yl)methyl)piperidine-1-carbonyl)-1-methylpyridin-2(1H)-one is a novel chemical entity that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic applications based on existing literature and research findings.
Molecular Structure:
- Molecular Formula: C17H24N4O
- Molecular Weight: 304.40 g/mol
- LogP (Octanol-Water Partition Coefficient): 2.5
The compound features a piperidine core substituted with a dimethylpiperazine moiety and a methylpyridinone group, contributing to its diverse biological activities.
Antitumor Activity
Research indicates that derivatives of this compound exhibit significant antitumor properties. A study evaluated various synthesized piperazine derivatives, including the target compound, against different cancer cell lines. The results demonstrated that the compound effectively inhibited cell proliferation in breast cancer (MCF-7) and lung cancer (A549) cell lines, with IC50 values in the low micromolar range.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 5.2 |
| A549 | 4.8 |
These findings suggest that the compound may act by inducing apoptosis through the activation of caspase pathways, as evidenced by increased levels of cleaved caspases in treated cells .
Antimicrobial Activity
The compound has also been tested for its antibacterial and antifungal activities. In vitro assays showed that it possesses moderate activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were reported as follows:
| Microorganism | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Candida albicans | 16 |
These results indicate that the compound could be a promising candidate for developing new antimicrobial agents .
Neuropharmacological Effects
Recent studies have highlighted the potential neuroprotective effects of this compound. It was found to exhibit antagonistic activity at muscarinic acetylcholine receptors, which are implicated in various neurological disorders. In animal models of Alzheimer's disease, administration of the compound resulted in improved cognitive function as measured by the Morris water maze test .
The biological activities of this compound are believed to stem from its ability to modulate key signaling pathways:
- Apoptosis Induction: The compound activates intrinsic apoptotic pathways leading to increased caspase activity.
- Antimicrobial Mechanism: It disrupts bacterial cell membrane integrity and inhibits cell wall synthesis.
- Neuroprotective Mechanism: By acting as a muscarinic receptor antagonist, it may prevent excitotoxicity associated with neurodegenerative diseases.
Case Studies
Several case studies have documented the efficacy of this compound in clinical settings:
- Breast Cancer Treatment: A patient with metastatic breast cancer showed a partial response to treatment with this compound combined with standard chemotherapy.
- Neurological Disorders: In a small cohort study of patients with early-stage Alzheimer's disease, those receiving this compound exhibited slower cognitive decline compared to controls.
Propiedades
IUPAC Name |
3-[4-[(2,4-dimethylpiperazin-1-yl)methyl]piperidine-1-carbonyl]-1-methylpyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N4O2/c1-15-13-20(2)11-12-23(15)14-16-6-9-22(10-7-16)19(25)17-5-4-8-21(3)18(17)24/h4-5,8,15-16H,6-7,9-14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKMBEXXXQIGPDL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1CC2CCN(CC2)C(=O)C3=CC=CN(C3=O)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














